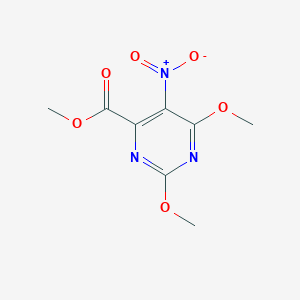

Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O6/c1-15-6-5(11(13)14)4(7(12)16-2)9-8(10-6)17-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXIQUGVZLSUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1[N+](=O)[O-])C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate typically involves the nitration of a suitable pyrimidine precursor. One common method includes the reaction of 2,6-dimethoxypyrimidine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The carboxylate ester group can be introduced through esterification reactions involving the corresponding carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure safety and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial to achieve high yields and purity.

Types of Reactions:

Oxidation: The nitro group in methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate can undergo reduction reactions to form amino derivatives.

Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

Substitution: Sodium methoxide in methanol.

Major Products:

Reduction: Amino derivatives of the pyrimidine ring.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for constructing diverse chemical entities.

2. Reaction Mechanisms

The compound can participate in several types of reactions:

- Nitration : Introduction of additional nitro groups.

- Reduction : The nitro group can be reduced to an amino group using agents like hydrogen gas with a palladium catalyst.

- Substitution : Methoxy groups can be substituted with nucleophiles under basic conditions.

Biological Applications

1. Pharmacological Properties

Research has indicated potential pharmacological activities of methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and interaction with cellular macromolecules.

Industrial Applications

1. Material Science

In the industrial sector, methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate is utilized in the development of novel materials. Its derivatives are explored for use in:

- Dyes and Pigments : The compound acts as a precursor for synthesizing dyes due to its ability to form stable azo derivatives.

Case Studies

1. Synthesis Pathways

A study highlighted the synthesis of methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate through nitration reactions involving 2,6-dimethoxypyrimidine and nitric acid. This method demonstrated high yields and purity under controlled conditions .

2. Biological Activity Assessment

In a pharmacological study, derivatives of methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate were screened for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response with significant inhibition at higher concentrations .

Mechanism of Action

The mechanism of action of methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The methoxy groups may influence the compound’s solubility and interaction with biological membranes, while the carboxylate ester group can undergo hydrolysis to release the active carboxylic acid form.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate with structurally related pyrimidine derivatives, highlighting substituents, molecular weights, and key properties.

Electronic and Reactivity Trends

- Electron-Donating vs. In contrast, chloro substituents (e.g., in 502184-51-2) are weakly electron-withdrawing, enhancing electrophilicity at specific positions . The nitro group (strong electron-withdrawing) in the target compound directs subsequent reactions to meta positions, whereas amino groups (e.g., in 502184-51-2) act as activating, ortho/para-directing substituents .

Ester Group Effects :

Steric and Stability Considerations :

- The trifluoromethyl group in 1190198-37-8 may contribute to steric bulk and metabolic stability but has led to discontinuation, suggesting synthesis or stability challenges .

- Methyl and chloro substituents (e.g., 13162-26-0) balance reactivity and steric accessibility, making such compounds intermediates in agrochemical synthesis .

Biological Activity

Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of methoxy and nitro functional groups, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate can be represented as follows:

This structure includes:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- Methoxy groups : Contributing to lipophilicity and biological activity.

- Nitro group : Often associated with increased reactivity and potential biological effects.

Mechanisms of Biological Activity

The biological activities of Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. The presence of the nitro group enhances the compound's ability to disrupt microbial cell function .

- Antioxidant Properties : Like other pyrimidine derivatives, this compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals .

- Enzyme Inhibition : Research indicates that derivatives of pyrimidines can inhibit various enzymes involved in metabolic pathways, including kinases and phosphodiesterases . This inhibition can lead to altered cellular signaling and growth inhibition in cancer cells.

Biological Activity Data

A summary of the biological activities observed for Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate is presented in the table below:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potency compared to standard antibiotics .

- Cancer Research : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and renal carcinoma (A498). The growth inhibition was linked to its ability to interfere with key signaling pathways involved in cell proliferation .

- Neuroprotective Effects : Preliminary research suggests that similar compounds may possess neuroprotective properties by reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases .

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves sequential functionalization of a pyrimidine core. A common approach includes nitration at the 5-position and methoxylation at the 2- and 6-positions, followed by esterification. For optimization:

- Temperature control : Nitration reactions often require low temperatures (0–5°C) to prevent byproducts from over-nitration.

- Catalysts : Use of acidic catalysts (e.g., H₂SO₄) for nitration and base catalysts (e.g., K₂CO₃) for methoxylation improves yields.

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency for methoxy group introduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.